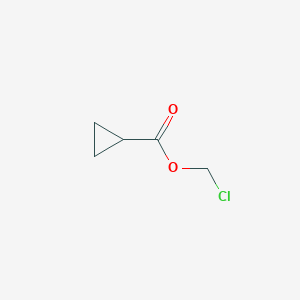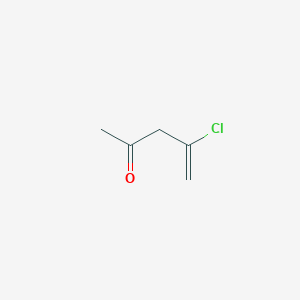![molecular formula C14H10N2 B3044575 1,9-Dihydropyrrolo[2,3-b]carbazole CAS No. 100223-15-2](/img/structure/B3044575.png)
1,9-Dihydropyrrolo[2,3-b]carbazole
Übersicht
Beschreibung
1,9-Dihydropyrrolo[2,3-b]carbazole is a heterocyclic compound that belongs to the family of carbazoles. Carbazoles are tricyclic nitrogen-containing scaffolds found in many plant species and are known for their wide range of biological applications, including anti-microbial, anti-cancer, anti-bacterial, anti-fungal, and anti-inflammatory properties . The unique structure of this compound, which includes a fused pyrrole and carbazole ring system, makes it an interesting compound for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dihydropyrrolo[2,3-b]carbazole can be achieved through several synthetic routes. One common method involves the reduction of methyl pyrrolo carbazole carboxylate using appropriate reducing agents . Another approach includes the regioselective dilithiation of carbazole derivatives followed by electrophilic trapping . These methods typically require specific reaction conditions, such as the use of n-butyllithium and N,N,N’,N’-tetramethylethylenediamine (TMEDA) for the dilithiation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
1,9-Dihydropyrrolo[2,3-b]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the conjugated ring system in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for the reduction of the compound.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced carbazole derivatives .
Wissenschaftliche Forschungsanwendungen
1,9-Dihydropyrrolo[2,3-b]carbazole has several scientific research applications due to its unique structure and properties:
Wirkmechanismus
The mechanism of action of 1,9-Dihydropyrrolo[2,3-b]carbazole involves its interaction with various molecular targets and pathways. For instance, it acts as a negative regulator of entry into mitosis by protecting the nucleus from cytoplasmically activated cyclin B1-complexed CDK1 before the onset of mitosis . This is achieved by mediating the phosphorylation of CDK1 on specific tyrosine residues .
Vergleich Mit ähnlichen Verbindungen
1,9-Dihydropyrrolo[2,3-b]carbazole can be compared with other similar compounds, such as:
1,7-Dimethoxy-2’-prenyl-1’,9-dihydropyrrolo-carbazole: This compound is another pyrrolo-carbazole derivative with antidepressant activities.
1,7-Dimethoxy-4’,5’-dimethylcyclopenta-carbazole-1’,3’-dione: This compound also exhibits antidepressant activities and has a similar structure to this compound.
The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities, which make it a valuable compound for various scientific research applications.
Eigenschaften
IUPAC Name |
1,9-dihydropyrrolo[2,3-b]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c1-2-4-12-10(3-1)11-7-9-5-6-15-13(9)8-14(11)16-12/h1-8,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGNVYBAUAILFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C4C(=C3)C=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547308 | |
| Record name | 1,9-Dihydropyrrolo[2,3-b]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100223-15-2 | |
| Record name | 1,9-Dihydropyrrolo[2,3-b]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-[(2,4-dichlorophenyl)methyl]-](/img/structure/B3044507.png)

![Methyl 2-[4-(2-bromoethoxy)phenyl]acetate](/img/structure/B3044509.png)


